5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
The compound “5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Scientific Research Applications
- DTZ has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, revealing potential cytotoxicity and growth inhibition . Further studies could explore its mechanism of action and optimize its efficacy.
- The thiazole-triazole scaffold in DTZ contributes to its antimicrobial properties. Researchers have synthesized related compounds with fungicidal, bactericidal, and herbicidal effects . Investigating DTZ’s specific targets and modes of action could lead to novel antimicrobial therapies.
- DTZ is synthesized via a Michael addition reaction, using ionic organic solids as catalysts. Its preparation involves the combination of chalcone and triazole components . Researchers can explore variations in reaction conditions and yield optimization.
- Although not directly studied for HIV-1 inhibition, related indole derivatives have been investigated. Molecular docking studies revealed their potential as anti-HIV agents . DTZ’s structural features warrant exploration in this context.
- While not explicitly studied for DTZ, its analogs have been evaluated for their impact on oxidative stress. Understanding DTZ’s effects on reactive oxygen species (ROS) and antioxidant pathways could be valuable .
- Triazole derivatives, including DTZ, exhibit diverse biological effects due to their structural characteristics. Researchers can explore DTZ’s binding interactions with specific target molecules, potentially uncovering new therapeutic applications .
Anticancer Research
Antimicrobial Activity
Bioactive Compound Synthesis
HIV-1 Inhibition
Oxidative Stress Modulation
Biological Effects and Target Binding
properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3S/c1-31-18-8-7-15(13-19(18)32-2)20(21-22(30)29-23(33-21)25-14-26-29)28-11-9-27(10-12-28)17-6-4-3-5-16(17)24/h3-8,13-14,20,30H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIZPEIFBXVGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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